molecular formula C21H18N2O5 B14683406 2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester

2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester

Cat. No.: B14683406
M. Wt: 378.4 g/mol
InChI Key: WJHNEGDKZUOLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diazaspiro[34]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3One common approach is to start with a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis may involve multiple steps, including cyclization, functional group transformations, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods may also focus on cost-effective and environmentally friendly processes to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octane: A related compound with

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

benzyl 2-(1,3,6-trioxo-5-phenyl-2,5-diazaspiro[3.4]octan-2-yl)acetate

InChI

InChI=1S/C21H18N2O5/c24-17-11-12-21(23(17)16-9-5-2-6-10-16)19(26)22(20(21)27)13-18(25)28-14-15-7-3-1-4-8-15/h1-10H,11-14H2

InChI Key

WJHNEGDKZUOLOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(=O)N(C2=O)CC(=O)OCC3=CC=CC=C3)N(C1=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.